molecular formula C5H8N6 B12608000 3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine

3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine

Cat. No.: B12608000
M. Wt: 152.16 g/mol
InChI Key: VUPFNPUGWRFSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N6

Molecular Weight

152.16 g/mol

IUPAC Name

3,8a-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine

InChI

InChI=1S/C5H8N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-2,5H,3,6H2,(H,8,10)

InChI Key

VUPFNPUGWRFSOC-UHFFFAOYSA-N

Canonical SMILES

C1N=NC2N1N=C(C=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.